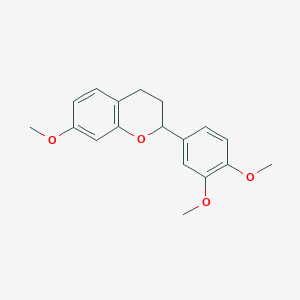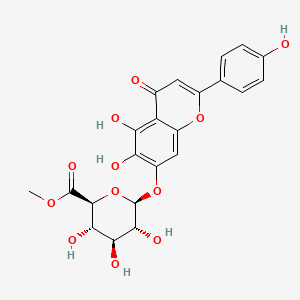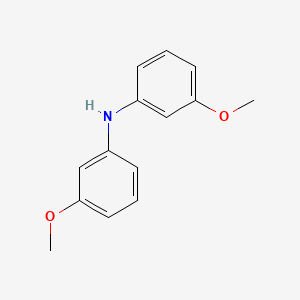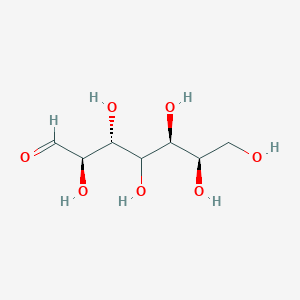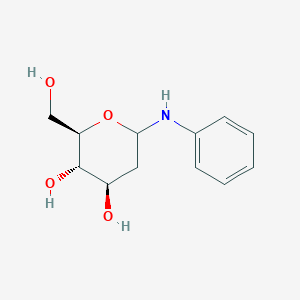
1,2,3,6,7-Pentamethoxyxanthone
Vue d'ensemble
Description
1,2,3,6,7-Pentamethoxyxanthone is a xanthone derivative with the molecular formula C18H18O7. It is characterized by the presence of five methoxy groups attached to the xanthone core structure. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities and are commonly found in various plants, fungi, and lichens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,6,7-Pentamethoxyxanthone can be synthesized through several synthetic routes. One common method involves the methylation of hydroxyl groups on a xanthone precursor. The reaction typically employs methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve the extraction of natural xanthones from plant sources followed by chemical modification. For instance, the roots of Polygala tenuifolia are known to contain xanthones, which can be isolated and subsequently methylated to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,6,7-Pentamethoxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the xanthone core to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated xanthones .
Applications De Recherche Scientifique
1,2,3,6,7-Pentamethoxyxanthone has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other xanthone derivatives.
Biology: The compound exhibits various biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1,2,3,6,7-Pentamethoxyxanthone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress, thereby exerting its antioxidant effects. It also interacts with cellular signaling pathways, leading to its anticancer and neuroprotective activities. The exact molecular targets may include enzymes like cyclooxygenase and proteins involved in apoptosis .
Comparaison Avec Des Composés Similaires
1,2,3,6,7-Pentamethoxyxanthone can be compared with other xanthone derivatives such as:
1,3,5-Trihydroxyxanthone: Known for its antioxidant properties.
1,3,7-Trihydroxyxanthone: Exhibits antimicrobial and anticancer activities.
1,2,3,6-Tetramethoxyxanthone: Similar structure but with one less methoxy group, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
1,2,3,6,7-pentamethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-20-11-6-9-10(7-12(11)21-2)25-13-8-14(22-3)17(23-4)18(24-5)15(13)16(9)19/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLAFTHMEWJCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




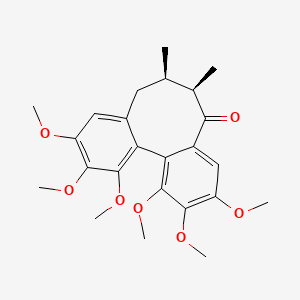
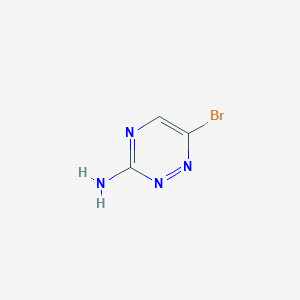
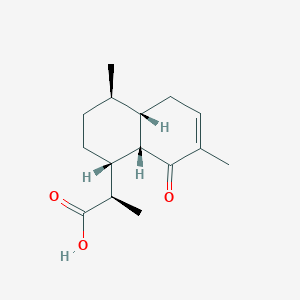



![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)
